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Compound of Interest

Compound Name: ATTO 565 amine

Cat. No.: B15136913 Get Quote

In the realm of quantitative fluorescence microscopy, the choice of fluorophore is paramount to

achieving high-quality, reproducible data. ATTO 565, a rhodamine-based dye, has emerged as

a popular choice for its brightness and photostability, making it suitable for demanding

applications such as single-molecule detection and super-resolution microscopy.[1][2][3] This

guide provides an objective comparison of ATTO 565 amine with its key alternatives,

supported by experimental data and detailed protocols to aid researchers, scientists, and drug

development professionals in selecting the optimal dye for their specific needs.

Performance Comparison of ATTO 565 and
Alternatives
The performance of a fluorescent dye in quantitative microscopy hinges on several key

photophysical parameters. A summary of these properties for ATTO 565 amine and two of its

primary competitors, Alexa Fluor 568 and Cy3B, is presented below.
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Property ATTO 565 Alexa Fluor 568 Cy3B

Excitation Maximum

(λex)
564 nm[4] 578 nm[4] 559 nm

Emission Maximum

(λem)
590 nm[4] 603 nm[4] 570 nm

Molar Extinction

Coefficient (ε)
120,000 M⁻¹cm⁻¹[4] 91,000 M⁻¹cm⁻¹[4] 130,000 M⁻¹cm⁻¹

Fluorescence

Quantum Yield (Φ)
0.90[4] 0.69[4] 0.67

Fluorescence Lifetime

(τ)
4.0 ns 3.59 ns 2.8 ns

Brightness (ε × Φ) 108,000 62,790 87,100

Table 1: Photophysical Properties of ATTO 565 and Common Alternatives. Brightness is

calculated as the product of the molar extinction coefficient and the quantum yield.

Experimental Data: A Head-to-Head Comparison
Direct experimental comparisons are crucial for evaluating the practical performance of these

dyes. While comprehensive side-by-side studies are limited, data from various sources provide

valuable insights into their relative strengths and weaknesses, particularly in the context of

super-resolution microscopy.

Photostability
Photostability, the ability of a fluorophore to resist photobleaching under illumination, is critical

for quantitative and time-lapse imaging.
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Dye Laser Power
Average Photobleaching
Lifetime

ATTO 565 284 W/cm² 63.0 s[2][5][6]

568 W/cm² 21.8 s[2][5][6]

1136 W/cm² 18.2 s[2][5][6]

Alexa Fluor 568 Not specified
Generally considered to have

high photostability[7]

Cy3B Not specified
Known to be a robust dye for

single-molecule studies

Table 2: Photostability of ATTO 565 under different illumination intensities. Data for direct

comparison of all three dyes under identical conditions is not readily available. Alexa Fluor 568

is widely recognized for its excellent photostability.[7]

Performance in dSTORM
Direct Stochastic Optical Reconstruction Microscopy (dSTORM) relies on the photoswitching of

fluorophores between a fluorescent "on" state and a dark "off" state. The efficiency of this

switching is a key determinant of image quality.

A comparative study of green-excited dyes for dSTORM revealed that under the specific

experimental conditions used, ATTO 565 and Alexa Fluor 568 exhibited very limited

photoswitching, yielding no discernible spectral changes.[8] In contrast, Cy3B is considered

one of the best dyes for dSTORM in the red spectral range due to its efficient photoswitching

behavior.

This finding suggests that while ATTO 565 is an exceptionally bright and photostable dye

suitable for techniques like STED and single-molecule tracking,[1][2][3] its performance in

dSTORM may be suboptimal without specific optimization of the imaging buffer and illumination

conditions.

Experimental Protocols
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To facilitate a direct and quantitative comparison of these dyes in your own laboratory setting, a

detailed experimental protocol for immunofluorescence staining and subsequent analysis is

provided below. This protocol can be adapted for various quantitative microscopy techniques.

Protocol: Quantitative Immunofluorescence and Dye
Comparison
Objective: To quantitatively compare the brightness and photostability of proteins labeled with

ATTO 565 amine, Alexa Fluor 568 NHS ester, and Cy3B NHS ester.

1. Antibody Labeling:

Reagents:

Primary antibody of interest

ATTO 565 amine (requires conjugation to an NHS ester or other amine-reactive group) or

pre-activated ATTO 565 NHS ester

Alexa Fluor 568 NHS ester

Cy3B NHS ester

Sodium bicarbonate buffer (1 M, pH 8.3-9.0)

Phosphate-buffered saline (PBS)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

Prepare the antibody solution at a concentration of 2-5 mg/mL in PBS. If the antibody is in

a buffer containing amines (e.g., Tris), dialyze against PBS.

Adjust the pH of the antibody solution to 8.3-9.0 using the sodium bicarbonate buffer.
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Immediately before use, dissolve the NHS ester of each dye in a small amount of

anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

Add a 5-10 fold molar excess of the dye stock solution to the antibody solution while gently

vortexing.

Incubate the reaction for 1 hour at room temperature, protected from light.

Separate the labeled antibody from the unreacted dye using a size-exclusion

chromatography column equilibrated with PBS.

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm and the excitation maximum of the respective dye.

2. Cell Culture, Fixation, and Staining:

Reagents:

Cells expressing the target protein

Culture medium

Paraformaldehyde (PFA), 4% in PBS

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

Labeled primary antibodies (from step 1)

Mounting medium with an antifade reagent

Procedure:

Culture cells on glass-bottom dishes or coverslips to an appropriate confluency.

Fix the cells with 4% PFA for 10-15 minutes at room temperature.

Wash the cells three times with PBS.
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Permeabilize the cells with permeabilization buffer for 10 minutes.

Wash the cells three times with PBS.

Block non-specific binding by incubating with blocking buffer for 1 hour.

Incubate the cells with the primary antibodies labeled with ATTO 565, Alexa Fluor 568, or

Cy3B at their optimal dilution in blocking buffer for 1-2 hours at room temperature or

overnight at 4°C.

Wash the cells three times with PBS.

Mount the coverslips onto microscope slides using an antifade mounting medium.

3. Quantitative Image Acquisition and Analysis:

Instrumentation:

A fluorescence microscope equipped for quantitative imaging (e.g., confocal, TIRF, or a

dedicated super-resolution system).

Lasers and filter sets appropriate for each dye.

Procedure:

Brightness Comparison:

For each dye, acquire images of multiple fields of view using identical acquisition

settings (laser power, exposure time, camera gain).

Using image analysis software (e.g., ImageJ/Fiji), segment individual cells or structures

of interest.

Measure the mean fluorescence intensity of the segmented regions for each dye.

Statistically compare the brightness of the three dyes.

Photostability Comparison:
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For each dye, focus on a field of view and acquire a time-lapse series of images under

continuous illumination.

Keep the laser power and exposure time constant throughout the acquisition.

Measure the fluorescence intensity of a defined region of interest in each frame of the

time-lapse series.

Plot the fluorescence intensity as a function of time and fit the decay to an exponential

function to determine the photobleaching lifetime for each dye.

Visualizing Workflows and Pathways
To further clarify the experimental processes and biological context, the following diagrams are

provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EGF

EGFR

Grb2

P

PI3K

P

Sos

Ras

Raf

MEK

ERK

Cell Proliferation
& Survival

Akt

 

Sample Preparation

Image Acquisition

Data Analysis

Antibody Labeling
(ATTO 565, AF568, Cy3B)

Cell Staining

Brightness Measurement Photostability Assay

Quantitative Comparison

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dye Properties

Microscopy
Application

ATTO 565
(High Brightness,

Good Photostability)
STED,

Single-Molecule Tracking

Alexa Fluor 568
(High Photostability)

Long-term Imaging

Cy3B
(Excellent for dSTORM)

dSTORM

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15136913#atto-565-amine-for-quantitative-
fluorescence-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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